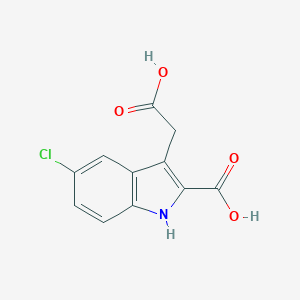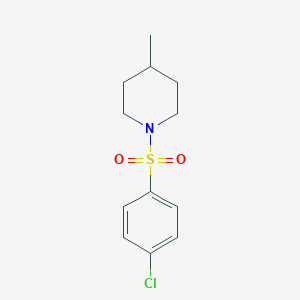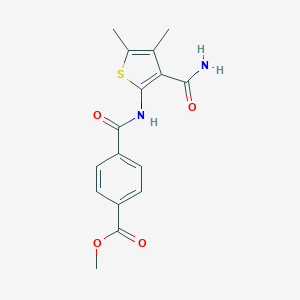
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid” is likely to be a derivative of indole, which is a heterocyclic compound. The presence of carboxymethyl and carboxylic acid functional groups suggests that it may have acidic properties .
Molecular Structure Analysis
The molecular structure of this compound would include an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. The 3-position of the indole would be substituted with a carboxymethyl group (-CH2-COOH), and the 5-position would be substituted with a chlorine atom. Additionally, the 2-position of the indole ring would be substituted with a carboxylic acid group (-COOH) .Chemical Reactions Analysis
The carboxylic acid and carboxymethyl groups in the compound are likely to undergo typical acid-base reactions. They may also participate in condensation reactions with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of carboxylic acid groups suggests that it would have acidic properties. The chlorine substituent might make the compound more lipophilic .Scientific Research Applications
Chemical Synthesis and Modifications
3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is part of a broader family of compounds known for their significance in organic synthesis, particularly in the formation of indole structures. Indoles play a crucial role in organic chemistry due to their presence in a wide range of natural products and pharmaceutical compounds. The synthesis of indoles, including modifications and functionalization like that seen with 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, has been a topic of considerable interest. Methods for indole synthesis are diverse, encompassing strategies for constructing the indole nucleus through various bond-forming reactions. Such methodologies are essential for the development of novel compounds with potential biological activities (Taber & Tirunahari, 2011).
Biocatalysis and Enzymatic Interactions
The understanding of biocatalyst inhibition by carboxylic acids, including structures similar to 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, has implications for biotechnological applications. Carboxylic acids can act as substrates or inhibitors in enzymatic processes, influencing microbial production of biofuels and biochemicals. Knowledge of how these compounds interact with microbes can guide the engineering of more robust microbial strains for industrial biotechnology applications (Jarboe, Royce, & Liu, 2013).
Drug Synthesis and Pharmaceutical Applications
The functional groups present in 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid make it a candidate for drug synthesis applications. Levulinic acid, for instance, serves as a precursor in the synthesis of various drugs, highlighting the potential of carboxylic acid derivatives in pharmaceutical development. These compounds can be used to synthesize a wide range of medicinally relevant chemicals, demonstrating the versatility and importance of carboxylic acid derivatives in drug discovery and development (Zhang et al., 2021).
Liquid-Liquid Extraction and Separation Processes
The extraction and separation of carboxylic acids from aqueous solutions are critical in chemical processing industries. Advances in solvent development for the liquid-liquid extraction (LLX) of carboxylic acids offer insights into the recovery and purification of these compounds from dilute solutions. Understanding the efficiency of different solvents, including ionic liquids and traditional organic solvents, can improve separation processes in the production of bio-based chemicals and pharmaceuticals (Sprakel & Schuur, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-1-2-8-6(3-5)7(4-9(14)15)10(13-8)11(16)17/h1-3,13H,4H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXDFQDRJSDXHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-4-methoxyphenyl]furan-2-carboxamide](/img/structure/B365805.png)
![5-nitro-N-[2-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B365847.png)
![6-(2-Chlorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B365873.png)

![3,3-dibromo-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B365886.png)

![5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B365891.png)
![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B365900.png)

![2-(1,3-Benzothiazol-2-yl)-4-[N-(3,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B365913.png)
![3-[(3-Phenylpropanoyl)amino]benzamide](/img/structure/B365919.png)
![ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B365925.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-naphthylacetamide](/img/structure/B365934.png)
